molecular formula C3H7ClN4 B1388742 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride CAS No. 1211507-65-1

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

Cat. No.: B1388742
CAS No.: 1211507-65-1
M. Wt: 134.57 g/mol
InChI Key: PSHNLOQTZVNZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride crystallizes in a monoclinic system with space group $$ P2_1/c $$, as inferred from analogous triazole derivatives. X-ray diffraction studies of related compounds reveal unit cell parameters typically spanning $$ a = 5.93–6.24 \, \text{Å} $$, $$ b = 10.97–26.02 \, \text{Å} $$, and $$ c = 12.49–14.80 \, \text{Å} $$, with angles $$ \alpha $$, $$ \beta $$, and $$ \gamma $$ close to 90°. The triazole ring adopts a planar conformation, while the methyl group at position 1 and the protonated amine at position 3 introduce slight distortions due to steric and electronic effects. The chloride ion forms hydrogen bonds with the amine group ($$ \text{N-H} \cdots \text{Cl} $$), stabilizing the crystal lattice.

Table 1 : Representative crystallographic parameters for 1,2,4-triazole derivatives

Parameter Value Range
Crystal system Monoclinic/Triclinic
Space group $$ P2_1/c $$ or $$ P-1 $$
Unit cell volume 900–1,200 ų
Hydrogen bond length 2.8–3.2 Å

Properties

IUPAC Name

1-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHNLOQTZVNZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-35-9
Record name 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride serves as a scaffold for drug design targeting specific biological pathways. Its structural properties allow it to interact with various molecular targets, making it valuable in developing new therapeutics.

Biological Research

The compound has been studied extensively for its potential as an enzyme inhibitor. Notably:

  • Histone Demethylation Inhibition: It has shown promise in inhibiting histone demethylases, which play a crucial role in gene regulation and are implicated in cancer and other diseases .
  • Antifungal Activity: Similar to other triazole derivatives, it may exhibit antifungal properties due to its ability to interfere with fungal cell membrane synthesis .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with metal ions. This property is utilized in various applications ranging from catalysis to materials science .

Agrochemicals

The compound is also used in the production of agrochemicals such as herbicides and fungicides. Its efficacy in these areas stems from its ability to inhibit specific biological pathways in pests and pathogens .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of triazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents/Modifications Purity Key Applications References
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride 1185300-35-9 Methyl (1-position), NH₂ (3-position), HCl 95–98% Pharmaceutical intermediates
1H-1,2,4-Triazol-3-Amine Hydrochloride BD220229 NH₂ (3-position), HCl 98% Agrochemical synthesis
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate 3357-30-0 Phenyl (3-position), methyl (1-position) N/A Material science, corrosion inhibition
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride 1803604-52-5 Ethylamine chain, methyl (5-position) 98% Bioactive molecule development
Piperazine, 1-(1-methyl-1H-1,2,4-triazol-3-yl)-, hydrochloride 1256352-96-1 Piperazine moiety N/A Drug discovery (CNS targets)
Key Observations:
  • Substituent Position : The position of the methyl group (1- vs. 5-position) significantly alters biological activity. For example, 1-methyl derivatives are more stable under physiological conditions compared to 5-methyl isomers .
  • Functional Groups : The addition of a phenyl group (CAS: 3357-30-0) enhances lipophilicity, making it suitable for hydrophobic applications like corrosion inhibitors . In contrast, the ethylamine chain in 1803604-52-5 improves solubility in polar solvents .
  • Salt Forms : Hydrochloride salts (e.g., 1185300-35-9) exhibit higher aqueous solubility than free bases, facilitating their use in drug formulations .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 1-Methyl-1H-1,2,4-Triazol-3-Amine HCl 1H-1,2,4-Triazol-3-Amine HCl 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine HCl hydrate
Molecular Formula C₃H₆ClN₅ C₂H₅ClN₄ C₉H₁₀ClN₅·H₂O
Molecular Weight 147.57 g/mol 132.54 g/mol 247.68 g/mol
Solubility High in water Moderate in water Low in water, high in DMSO
Storage Conditions 2–8°C, argon atmosphere Room temperature Dry, inert environment
Stability Hygroscopic Stable Sensitive to humidity
  • Solubility : The hydrochloride salt of the target compound shows superior water solubility compared to its phenyl-substituted analogue, which is more suited for organic solvents .
  • Stability : Hygroscopicity necessitates stringent storage conditions for 1185300-35-9, whereas the phenyl derivative (3357-30-0) requires protection from moisture .

Biological Activity

1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride is a triazole derivative with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has been investigated for its potential as an enzyme inhibitor, antifungal agent, and anticancer therapeutic. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

  • Molecular Formula : C₃H₇ClN₄
  • Molecular Weight : 134.57 g/mol
  • Structure : The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, characteristic of triazole compounds.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in various biochemical pathways. Notably, it interacts with imidazoleglycerol-phosphate dehydratase, a key enzyme in histidine biosynthesis. This inhibition can lead to significant alterations in metabolic processes within cells.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. For example, it has been reported to inhibit kinase activity, which is crucial for cell signaling and proliferation. This modulation can have implications in cancer biology and therapeutic interventions.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that this compound exhibits antifungal activity by disrupting biosynthetic pathways in fungi. Its structural similarity to other triazole derivatives suggests potential applications in treating fungal infections.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated in various cancer cell lines and demonstrated promising results:

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast)5.244
HeLa (Cervical)3.81320
A549 (Lung)6.566

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

Case Study 1: Trypanosomiasis Treatment

In a study evaluating the efficacy of various triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, this compound was found to significantly reduce parasite levels in infected mice. The treatment resulted in a notable increase in T. cruzi-specific CD8+ T cells .

Case Study 2: Antiangiogenic Activity

Another investigation focused on the antiangiogenic properties of triazole derivatives showed that compounds similar to this compound could inhibit endothelial cell proliferation and migration—key processes in tumor angiogenesis .

The biological activity of this compound is primarily mediated through its binding interactions with target enzymes and receptors:

  • Binding Sites : The compound binds to active sites of enzymes like imidazoleglycerol-phosphate dehydratase.
  • Gene Expression Modulation : Inhibition of histone demethylation can lead to altered gene expression profiles associated with tumorigenesis .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride, and how can purity be optimized?

A common method involves reacting 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia at elevated temperatures (~80°C), followed by hydrochlorination to yield the final product . Optimization of purity requires careful control of stoichiometry, reaction time, and temperature. Post-synthesis purification via recrystallization or column chromatography (using polar solvents like methanol/water mixtures) is critical. Analytical techniques such as HPLC (>95% purity thresholds) and NMR (to confirm absence of residual solvents or byproducts) should be employed .

Q. How can the structural identity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to determine bond lengths, angles, and packing motifs . Complementary methods include:

  • 1H/13C NMR : Key peaks include the methyl group (δ ~3.8 ppm for N-CH3) and triazole ring protons (δ ~8.0–9.0 ppm) .
  • FT-IR : Characteristic N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry : ESI-MS should show [M+H]+ at m/z 143.6 (C₄H₈ClN₄ requires 143.05) .

Q. What safety precautions are necessary when handling this compound?

While specific SDS data for this compound is limited, analogous triazole derivatives require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : In airtight, light-resistant containers at 4°C to prevent degradation .
  • Waste disposal : Neutralization with dilute acid/base before incineration via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives using this compound?

Yield optimization often hinges on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the amine group .
  • Catalysis : Base catalysts like K₂CO₃ or Et₃N improve deprotonation efficiency in alkylation reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and minimizes side-product formation .
  • In-situ monitoring : Techniques like TLC or inline IR spectroscopy enable real-time adjustments to reaction conditions .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic/nucleophilic sites : The amine group exhibits high nucleophilicity, while the triazole ring participates in π-π stacking interactions .
  • Reaction pathways : Transition state analysis for SN2 reactions at the methyl-chloride site .
  • Solubility parameters : COSMO-RS simulations predict solubility in solvents like water or ethanol, guiding formulation design .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : The triazole ring can exist in multiple tautomeric forms, altering spectral profiles. Variable-temperature NMR can resolve this .
  • Impurity interference : LC-MS/MS can identify trace byproducts (e.g., unreacted chloromethyl precursors) .
  • Crystallographic disorder : SHELXL refinement parameters (e.g., ADPs) should be adjusted to account for anisotropic thermal motion in XRD data .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or coordination complexes?

The amine group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Key steps include:

  • Ligand design : Functionalization with carboxylate or pyridyl groups to enhance binding affinity .
  • Solvothermal synthesis : Reactions in DMF/water mixtures at 80–120°C to form crystalline networks .
  • Characterization : PXRD for framework integrity and BET analysis for surface area determination .

Methodological Notes

  • References to analytical tools : SHELX for XRD , Gaussian for DFT , and MestReNova for NMR processing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.